N-(4-{14,14-dimethyl-12-oxo-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7-tetraen-10-yl}phenyl)acetamide
Description
Properties
IUPAC Name |
N-[4-(9,9-dimethyl-7-oxo-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-6-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2/c1-14(27)24-16-10-8-15(9-11-16)22-21-19(12-23(2,3)13-20(21)28)25-17-6-4-5-7-18(17)26-22/h4-11,22,25-26H,12-13H2,1-3H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVNSJZPEUBLDLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)NC4=CC=CC=C4N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{14,14-dimethyl-12-oxo-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7-tetraen-10-yl}phenyl)acetamide typically involves multiple steps. One common approach is to start with the preparation of the tricyclic core, followed by functionalization to introduce the acetamide group. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques to produce the compound in bulk .
Chemical Reactions Analysis
Types of Reactions
N-(4-{14,14-dimethyl-12-oxo-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7-tetraen-10-yl}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more highly oxidized derivative, while reduction could produce a more reduced form of the compound .
Scientific Research Applications
N-(4-{14,14-dimethyl-12-oxo-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7-tetraen-10-yl}phenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein binding.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(4-{14,14-dimethyl-12-oxo-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7-tetraen-10-yl}phenyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in their activity or function. The pathways involved may include signal transduction, metabolic processes, or gene expression .
Comparison with Similar Compounds
Chemical Identity :
Structural Features: This compound features a dibenzodiazepine-derived tricyclic core with a 14,14-dimethyl substitution and a 12-oxo group. Its tricyclic framework suggests possible applications in kinase inhibition or central nervous system (CNS) modulation due to structural similarities to known bioactive diazatricyclo compounds .
Structural and Functional Analogues
The following table summarizes key structural and pharmacological differences between the target compound and its closest analogs:
Detailed Analysis of Structural Variations
Heteroatom Composition :
- The target compound contains oxygen and nitrogen in its tricyclic core, favoring hydrogen bonding and moderate lipophilicity .
- The sulfur-containing analog (CAS 618393-20-7) incorporates thiophene and sulfanyl groups , which may enhance metabolic stability but reduce aqueous solubility due to increased hydrophobicity .
Substituent Effects :
- The prop-2-enyl group in CAS 618393-20-7 introduces a reactive alkene, which could participate in Michael addition reactions or oxidative metabolism .
- The fluorine atom in CAS 1207021-52-0 enhances electron-withdrawing effects, stabilizing aromatic rings and resisting cytochrome P450-mediated degradation .
Pharmacological Potential :
- Target Compound : The dibenzodiazepine-like structure suggests affinity for kinases or GABA receptors, though specific activity data are lacking .
- Fluorinated Analog : Fluorine’s presence could improve CNS penetration, making it a candidate for neurotherapeutics, though toxicity risks remain uncharacterized .
Biological Activity
N-(4-{14,14-dimethyl-12-oxo-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7-tetraen-10-yl}phenyl)acetamide is a complex organic compound that belongs to the benzodiazepine family, characterized by its unique structural features and potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure includes a benzamide moiety and a unique bicyclic framework. The molecular formula is with a molecular weight of 436.50 g/mol. Its synthesis typically involves multiple steps starting from readily available precursors, including the cyclization of o-phenylenediamine with diketones under acidic conditions.
| Property | Value |
|---|---|
| Molecular Formula | C25H28N2O5 |
| Molecular Weight | 436.50 g/mol |
| CAS Number | 442671-63-8 |
| Boiling Point | Not available |
| Purity | ≥90% |
This compound exhibits its biological effects primarily through interactions with specific receptors and enzymes in the central nervous system (CNS). It is believed to modulate neurotransmitter activity by binding to benzodiazepine receptors, which can lead to anxiolytic and sedative effects.
Pharmacological Effects
Research indicates that this compound may possess various pharmacological properties:
- Anxiolytic Activity : By interacting with GABA_A receptors, it may reduce anxiety levels.
- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties against neurodegenerative diseases.
- Inhibition of Enzymatic Activity : The compound may inhibit certain enzymes involved in metabolic pathways, contributing to its therapeutic potential.
Case Studies
- Neuroprotective Study : In a study examining the effects of similar compounds on neuronal cells subjected to oxidative stress, it was found that derivatives of this compound could significantly reduce cell death and promote survival pathways (PMC8243516) .
- Phospholipidosis Induction : A study highlighted that cationic amphiphilic drugs could induce phospholipidosis through inhibition of lysosomal phospholipase A2 (PLA2G15). This compound was included in a library of compounds tested for this activity and showed significant inhibition (PMC7246738) .
Table 2: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing N-(4-{14,14-dimethyl-12-oxo-2,9-diazatricyclo[...]acetamide?
- Methodological Answer : A multi-step synthesis is typically employed, starting with the construction of the tricyclic core. For example:
Core Formation : Use [2+2] cycloaddition or ring-closing metathesis to assemble the diazatricyclic scaffold.
Functionalization : Introduce the dimethyl and oxo groups via alkylation/oxidation (e.g., using tert-butyl hydroperoxide).
Acetamide Attachment : Couple the tricyclic intermediate with 4-aminophenylacetamide via Buchwald-Hartwig amination or nucleophilic substitution .
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvents (e.g., DMF for polar intermediates) and catalysts (e.g., Pd/C for coupling reactions) to improve yields.
Q. What analytical techniques are critical for characterizing this compound’s purity and structure?
- Key Methods :
- Spectroscopy :
- ¹H/¹³C NMR : Resolve aromatic protons (δ 6.8–8.2 ppm) and carbonyl groups (δ 165–175 ppm).
- FT-IR : Confirm amide C=O stretches (~1680 cm⁻¹) and tricyclic ring vibrations .
- Chromatography :
- HPLC-MS : Assess purity (>95%) and detect byproducts using C18 columns with acetonitrile/water gradients .
- Elemental Analysis : Verify molecular formula (e.g., C₂₄H₂₆N₂O₂) with <0.3% deviation .
Advanced Research Questions
Q. How can structural ambiguities in the tricyclic core be resolved?
- Approach :
- X-ray Crystallography : Single-crystal diffraction (e.g., CCDC 2209381) confirms bond angles and stereochemistry, resolving chair vs. boat conformations .
- Computational Modeling : Density Functional Theory (DFT) predicts electronic environments, validated against experimental NMR shifts .
- Challenges : Crystallization may require slow evaporation in dichloromethane/hexane mixtures.
Q. How should researchers address contradictory biological activity data in in vitro assays?
- Strategies :
Dose-Response Curves : Test concentrations from 1 nM–100 µM to identify non-linear effects (e.g., hormesis).
Mechanistic Profiling : Use kinase inhibition panels or proteomics to validate target engagement .
Control Experiments : Rule out assay interference (e.g., fluorescence quenching) via counter-screening .
- Data Integration : Align results with theoretical models (e.g., QSAR for acetamide derivatives) to prioritize follow-up studies .
Q. What computational methods are effective for predicting this compound’s reactivity and stability?
- Tools :
- Molecular Dynamics (MD) : Simulate solvation effects in aqueous/PBS buffers to assess hydrolytic stability.
- DFT Calculations : Analyze HOMO-LUMO gaps to predict sites for electrophilic attack (e.g., oxo group at C12) .
Safety and Handling
Q. What safety protocols are essential for handling this compound?
- GHS Classification :
| Hazard Category | Precautions |
|---|---|
| Acute Toxicity (Oral, Cat. 4) | Use fume hoods; avoid ingestion. |
| Skin Irritation (Cat. 2) | Wear nitrile gloves and lab coats. |
| Respiratory Sensitization | Use N95 masks in powder handling . |
- Storage : Keep desiccated at –20°C in amber vials to prevent photodegradation.
Troubleshooting and Contradictions
Q. How can researchers reconcile discrepancies in reported toxicity data?
- Steps :
Source Evaluation : Prioritize peer-reviewed studies over vendor SDS entries (e.g., Ambeed’s data gaps in reproductive toxicity) .
In Silico Tools : Apply ADMET predictors (e.g., SwissADME) to estimate LD₅₀ and hepatotoxicity risks.
Empirical Testing : Conduct in vivo acute toxicity assays (OECD 423) with staggered dosing .
Methodological Tables
Table 1 : Key Spectral Signatures for Structural Confirmation
| Technique | Diagnostic Peaks | Purpose |
|---|---|---|
| ¹H NMR | δ 2.1 (s, CH₃), δ 10.2 (s, NH) | Confirm acetamide and tricyclic NH groups |
| FT-IR | 1680 cm⁻¹ (C=O), 1240 cm⁻¹ (C-N) | Verify amide and heterocyclic bonds |
| HRMS | [M+H]⁺ m/z 385.2012 | Validate molecular weight |
Table 2 : Reaction Optimization Parameters
| Step | Variable | Optimal Range |
|---|---|---|
| Cyclization | Temperature | 80–100°C |
| Coupling | Catalyst (Pd) Loading | 5–10 mol% |
| Purification | Column Chromatography | Silica gel, 5% EtOAc/hexane |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
